molecular formula C13H17N3O2S B3319627 N3-Methylalbendazole CAS No. 1149360-33-7

N3-Methylalbendazole

Cat. No. B3319627
CAS RN: 1149360-33-7
M. Wt: 279.36 g/mol
InChI Key: KRLHNUUDNZEURU-UHFFFAOYSA-N
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Description

“N3-Methylalbendazole” is a derivative of Albendazole, which is a member of the class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds, which can be viewed as fused rings of benzene and imidazole . They are white solids that appear in the form of tabular crystals .


Synthesis Analysis

The synthesis of benzimidazoles, including Albendazole, typically involves the condensation of o-phenylenediamine with formic acid . The process involves the production of stable and homogeneous polyurethane structures . Spectral and thermal analysis is used to investigate the encapsulation process and confirm the presence of Albendazole inside the nanoparticles .


Molecular Structure Analysis

The molecular structure of benzimidazoles, including Albendazole, is a key factor influencing their anti-inflammatory activity . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .


Chemical Reactions Analysis

The chemical reactions of benzimidazoles involve interactions with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance like “this compound” can be determined by measuring one or more of the substance’s chemical or physical properties . This includes properties such as solubility, melting point, boiling point, and reactivity.

Mechanism of Action

The active metabolite of Albendazole, albendazole sulfoxide, causes selective degeneration of cytoplasmic microtubules in intestinal and tegmental cells of intestinal helminths and larvae . This leads to the depletion of glycogen, impairment of glucose uptake and cholinesterase secretion, and accumulation of desecratory substances intracellularly .

Safety and Hazards

The safety and hazards of a substance like “N3-Methylalbendazole” can be determined through safety data sheets . These provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

The future directions for “N3-Methylalbendazole” could involve the development of new drug delivery systems . These systems aim to accelerate systemic drug delivery to the specific target site, maximizing therapeutic efficacy and minimizing off-target accumulation in the body . Another direction could be the development of antifungal nanomaterials . To improve the antifungal effect, the chemical modification of nanomaterials and combination with available drugs are two strategies widely used .

properties

IUPAC Name

methyl N-(1-methyl-6-propylsulfanylbenzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-7-19-9-5-6-10-11(8-9)16(2)12(14-10)15-13(17)18-3/h5-6,8H,4,7H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLHNUUDNZEURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2C)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138356
Record name Carbamic acid, N-[1-methyl-6-(propylthio)-1H-benzimidazol-2-yl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1149360-33-7
Record name Carbamic acid, N-[1-methyl-6-(propylthio)-1H-benzimidazol-2-yl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149360-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-methyl-6-(propylthio)-1H-benzimidazol-2-yl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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